



## Application Notes and Protocols: Ethyl 4-(tributylstannyl)benzoate in Medicinal Chemistry

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Compound of Interest					
Compound Name:	Ethyl 4-(tributylstannyl)benzoate				
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### Introduction

**Ethyl 4-(tributylstannyl)benzoate** is a key organotin reagent that has found significant application in medicinal chemistry, primarily as a versatile building block in palladium-catalyzed cross-coupling reactions. Its utility is most prominently showcased in the synthesis of complex biaryl structures, which form the core of numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **Ethyl 4-(tributylstannyl)benzoate**, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

## **Key Application: Synthesis of PARP Inhibitors**

One of the most notable applications of **Ethyl 4-(tributyIstannyl)benzoate** is in the synthesis of the PARP inhibitor, Niraparib. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

**Ethyl 4-(tributylstannyl)benzoate** serves as a key precursor for the formation of the biaryl core of Niraparib through a Stille cross-coupling reaction. This reaction is highly valued for its tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds.



## **Quantitative Data Summary**

The following table summarizes the biological activity of Niraparib, a downstream product of a synthetic route involving **Ethyl 4-(tributylstannyl)benzoate**, against its primary targets, PARP-1 and PARP-2. Additionally, its cytotoxic effects on different ovarian cancer cell lines are presented.

Compound	Target/Cell Line	IC50 (nM)	Cytotoxicity IC50 (µM)	Reference
Niraparib	PARP-1	3.8	-	[1]
Niraparib	PARP-2	2.1	-	[1]
Niraparib	PEO1 (BRCA2 mutant)	-	7.487	[2]
Niraparib	UWB1.289 (BRCA1 mutant)	-	21.34	[2]
Niraparib	UWB1.289 + BRCA1 (wild- type)	-	58.98	[2]

## **Experimental Protocols**

# Protocol 1: Stille Cross-Coupling for the Synthesis of a Niraparib Intermediate

This protocol describes a general procedure for the Stille cross-coupling of **Ethyl 4- (tributylstannyl)benzoate** with a suitable aryl halide to form a key biaryl intermediate in the synthesis of Niraparib.

#### Materials:

- Ethyl 4-(tributylstannyl)benzoate
- Aryl halide (e.g., a brominated or iodinated indazole derivative)



- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd<sub>2</sub>(dba)<sub>3</sub>)
- Ligand (if required, e.g., triphenylphosphine or tri(o-tolyl)phosphine)
- Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions
- Stirring and heating apparatus
- Thin Layer Chromatography (TLC) supplies
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

#### Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 eq).
- Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
- Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe. Stir the mixture until the solids are dissolved. Add Ethyl 4-(tributylstannyl)benzoate (1.1 eq) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir under an inert atmosphere.
- Monitoring: Monitor the progress of the reaction by TLC until the starting material (aryl halide) is consumed.
- Work-up:

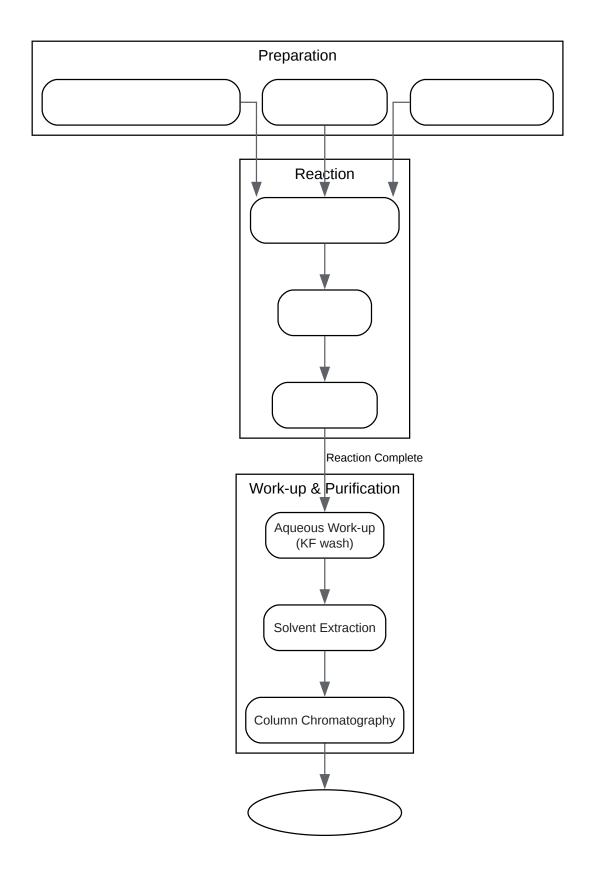


- Cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent like ethyl acetate.
- To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes, which will precipitate the tributyltin fluoride.
- Filter the mixture through a pad of celite to remove the precipitate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.

Expected Yield: The yield for Stille coupling reactions can vary widely depending on the specific substrates and conditions, but yields in the range of 60-90% are commonly reported for similar transformations.

# Visualizations Logical Workflow for Stille Coupling



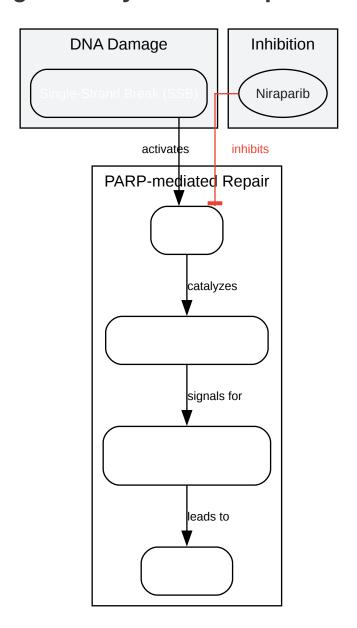


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Caption: Workflow for a typical Stille cross-coupling reaction.



## **PARP Signaling Pathway in DNA Repair**



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Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.

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### References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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